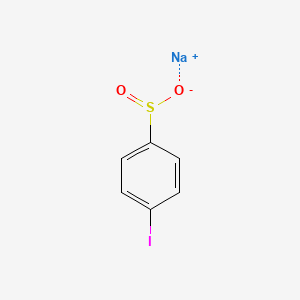

Sodium 4-iodobenzene-1-sulfinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-iodobenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILVFSMKWWTVRT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])I.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Investigations of Sodium 4 Iodobenzene 1 Sulfinate Reactivity

Elucidation of Radical Pathways in Sulfinate-Involved Transformations

Sodium arylsulfinates, such as Sodium 4-iodobenzene-1-sulfinate, are well-established precursors to sulfonyl radicals (RSO₂•). rsc.orgresearchgate.net The generation of these highly reactive intermediates is a cornerstone of their utility in forging new chemical bonds. The most common method for generating sulfonyl radicals from sulfinate salts is through oxidation. researchgate.net This can be achieved using various chemical oxidants, electrochemical methods, or photoredox catalysis. rsc.orgresearchgate.netmdpi.com

The involvement of radical pathways is frequently confirmed through control experiments using radical scavengers. For instance, the addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) to a reaction mixture can trap radical intermediates. If the reaction is significantly inhibited or quenched in the presence of TEMPO, it provides strong evidence for a radical-mediated mechanism. mdpi.comnih.gov

Once formed, the sulfonyl radical derived from this compound can participate in a multitude of synthetic transformations. These include radical cascade cyclizations, direct C-H functionalization, and oxidative coupling reactions. researchgate.net A prominent application is the addition of the sulfonyl radical across alkenes and alkynes to form new carbon-sulfur bonds, leading to the synthesis of valuable vinyl and allyl sulfones. rsc.org

Table 1: Methods for Generating Sulfonyl Radicals from Sodium Arylsulfinates

| Initiation Method | Typical Reagents/Conditions | Resulting Transformation | Reference |

|---|---|---|---|

| Chemical Oxidation | K₂S₂O₈, Mn(OAc)₃, Na₂S₂O₈ | Oxidative C-H Sulfonylation, Ring-Closing Sulfonylation | rsc.org |

| Electrochemical Oxidation | Electric Current, Redox Mediator (e.g., KI) | Electrochemical Sulfonylation of Styrenes | researchgate.net |

| Photoredox Catalysis | Visible Light, Photocatalyst (Ir or Ru complexes), Oxidant | Coupling with Electron-Deficient Olefins, Cross-Coupling | mdpi.comcam.ac.uk |

| Iodine-Mediated | Molecular Iodine (I₂) | Iodosulfonylation of Alkynes | rsc.org |

Studies on Single Electron Transfer (SET) Processes and Intermediates

Single Electron Transfer (SET) is a fundamental process that often initiates the radical pathways involving sulfinate salts. researchgate.net In these reactions, a single electron is transferred from or to the sulfinate, leading to the formation of a radical species. For sodium arylsulfinates, oxidative SET is the predominant pathway to generate the key sulfonyl radical intermediate. rsc.org

This oxidative SET can be triggered by various means:

Chemical Oxidants: Reagents like potassium persulfate (K₂S₂O₈) are known to promote the single electron oxidation of sodium sulfinate to produce the corresponding sulfonyl radical. rsc.org

Electrochemistry: In organic electrosynthesis, an electric current can be used in place of chemical redox agents to facilitate the SET process, offering a green and controllable alternative for generating sulfonyl radicals. researchgate.net

Photoredox Catalysis: This technique has emerged as a powerful tool for initiating SET processes under mild conditions. A photocatalyst, typically an iridium or ruthenium complex, absorbs energy from visible light and becomes an excited-state oxidant (or reductant). This excited catalyst can then engage in an SET event with the sodium sulfinate, generating the sulfonyl radical and initiating the catalytic cycle. mdpi.comcam.ac.uk The use of an organoboron photocatalyst with nickel has also been reported as a sustainable alternative to iridium or ruthenium complexes for coupling aryl bromides with sodium sulfinates under visible light. mdpi.com

The transient nature of the radical intermediates formed during SET processes makes their direct observation challenging. However, their existence is often inferred from trapping experiments or the nature of the final products. For example, in photoredox catalysis, the presumed sulfonyl radical intermediates can be trapped by electron-deficient olefins to yield dialkyl sulfones. cam.ac.uknih.gov

Role of Hypervalent Iodine Intermediates in Oxidative Sulfinate Chemistry

The structure of this compound is unique in that it contains an iodine atom, which can participate in hypervalent bonding. Hypervalent iodine compounds, or iodanes, are species in which the iodine atom formally exceeds the octet of electrons in its valence shell. wikipedia.org These reagents, particularly those in the I(III) and I(V) oxidation states, are known for their powerful oxidizing capabilities and electrophilic nature, often mimicking the reactivity of transition metals. wikipedia.orgub.edu

An iodoarene can be oxidized to a hypervalent iodine(III) or iodine(V) species. wikipedia.orgnih.gov It is plausible that the iodo-substituent in this compound could be oxidized in situ to form a hypervalent iodine intermediate. Such an intermediate would possess highly electrophilic character and could mediate a variety of oxidative transformations. organic-chemistry.org

A key feature of hypervalent iodine(III) compounds is that the aryl-iodine(III) fragment (Ar-I(III)) is considered a "super-nucleofuge," or an exceptionally good leaving group. ub.edu This property opens pathways for unique substitution patterns that are otherwise difficult to achieve. While direct mechanistic studies focusing on the dual role of the iodo and sulfinate groups within the same molecule are not extensively documented, the established principles of hypervalent iodine chemistry suggest a rich potential for novel reactivity. The formation of such an intermediate from this compound could enable intramolecular reactions or facilitate intermolecular processes where the hypervalent iodine center acts as the primary reactive site.

Ligand Exchange and Reductive Elimination Mechanisms in Transition Metal Catalysis

Sodium arylsulfinates are effective coupling partners in transition metal-catalyzed reactions, particularly those mediated by palladium. nih.govacs.org These reactions, often termed desulfinative cross-couplings, typically proceed through a well-defined catalytic cycle involving three key elementary steps: oxidative addition, transmetalation (a form of ligand exchange), and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (e.g., an aryl bromide) to a low-valent metal center, such as Pd(0). This step increases the oxidation state of the metal (e.g., to Pd(II)) and forms a new metal-carbon bond.

Transmetalation (Ligand Exchange): In this step, the sulfinate salt, acting as a nucleophile, coordinates to the metal center and displaces the halide ligand. nih.gov For carbocyclic sulfinates like the derivative of 4-iodobenzene-1-sulfinate, this transmetalation step has been identified as the turnover-limiting (rate-determining) step of the catalytic cycle. nih.gov Mechanistic studies have shown that basic additives (e.g., K₂CO₃) play a crucial dual role: removing sulfur dioxide from the reaction and providing a cation (K⁺) that accelerates the transmetalation. nih.gov

Reductive Elimination: This is the final, product-forming step. wikipedia.org The two organic ligands (the aryl group from the organohalide and the sulfonyl group from the sulfinate) couple together, forming a new C-S bond and the desired sulfone product. rsc.org Simultaneously, the metal center's oxidation state is reduced by two (e.g., from Pd(II) back to Pd(0)), regenerating the active catalyst for the next cycle. wikipedia.org

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Desulfinative Cross-Coupling

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| Oxidative Addition | Aryl halide (Ar-X) adds to the Pd(0) catalyst. | Ar-Pd(II)-X complex | nih.govacs.org |

| Transmetalation | Sulfinate salt (Ar'SO₂Na) displaces the halide (X) on the Pd(II) center. Often the rate-limiting step. | Ar-Pd(II)-SO₂Ar' complex | nih.govacs.org |

| Reductive Elimination | The two aryl groups couple to form the sulfone product (Ar-SO₂-Ar'), regenerating the Pd(0) catalyst. | Pd(0) + Ar-SO₂-Ar' | nih.govwikipedia.org |

Kinetic and Stereochemical Analysis of Sulfinate Reactions

Detailed kinetic and stereochemical studies provide profound insights into reaction mechanisms, helping to distinguish between different potential pathways.

Kinetic Analysis: By monitoring reaction rates under various conditions, researchers can identify the rate-determining step and the species present in the catalytic cycle. For the palladium-catalyzed coupling of carbocyclic aryl sulfinates with aryl bromides, kinetic analysis and NMR spectroscopy were used to identify the catalyst resting state. nih.govacs.org In this case, the oxidative addition complex was found to be the resting state, and detailed kinetic studies confirmed that the subsequent transmetalation step was turnover-limiting. nih.gov

Stereochemical Analysis: The stereochemical outcome of a reaction can be a powerful diagnostic tool for its mechanism.

In sulfurane-mediated C(sp³)–C(sp²) cross-coupling reactions involving alkyl sulfinates, a high degree of stereochemical fidelity is observed. nih.gov This means that if a chiral, enantioenriched alkyl sulfinate is used, the stereochemistry at the carbon center is almost perfectly retained in the product. nih.gov Such high enantiospecificity suggests a concerted or tightly controlled ligand coupling mechanism, ruling out pathways that would involve long-lived, freely rotating radical intermediates which would lead to racemization. nih.gov

Conversely, the use of radical probes can confirm the presence of radical intermediates. For example, the 5-hexenyl radical is a well-known "radical clock" because it undergoes rapid and irreversible cyclization to the cyclopentylmethyl radical. utexas.edu If a reaction involving a 6-bromo-1-hexene (B1265582) derivative produces cyclopentane (B165970) products, it serves as strong evidence for the intermediacy of a free radical. utexas.edu

Table 3: Stereochemical Fidelity in Sulfurane-Mediated Coupling

| Starting Material | Reaction Type | Observed Outcome | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Enantioenriched Alkyl Sulfinates | Sulfurane-mediated C(sp³)–C(sp²) coupling | High enantiospecificity (>99% e.s.) | Stereochemistry is retained; rules out free radical intermediates at the stereocenter. | nih.gov |

| Diastereomeric Alkyl Sulfinates | Sulfurane-mediated C(sp³)–C(sp²) coupling | Single diastereomer observed in product | Diastereospecific coupling, indicating a highly organized transition state. | nih.gov |

Iv. Applications in Advanced Organic Synthesis Mediated by Sodium 4 Iodobenzene 1 Sulfinate

Carbon-Sulfur (C-S) Bond Forming Reactions

The construction of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium 4-iodobenzene-1-sulfinate, as a representative of sodium arylsulfinates, is extensively used for this purpose. nih.govresearchgate.netorganic-chemistry.org It provides a reliable method for creating sulfones, sulfides, and other sulfur-containing compounds. researchgate.net

Synthesis of Variously Substituted Sulfones (e.g., Diaryl, Alkyl-Aryl, β-Keto Sulfones)

Sulfones are a prominent class of organosulfur compounds, and sodium arylsulfinates are key reagents for their synthesis. nih.gov The formation of the sulfone linkage can be achieved through coupling reactions with various carbon-based partners.

Diaryl Sulfones: The synthesis of diaryl sulfones can be efficiently achieved through the reaction of sodium arylsulfinates with diaryliodonium salts. This metal-free approach is notable for its high efficiency and tolerance of a range of functional groups. amazonaws.comorganic-chemistry.org For instance, the reaction between a diaryliodonium salt and a sodium arylsulfinate salt proceeds smoothly to yield the corresponding diaryl sulfone in high yields. amazonaws.comnih.gov

Table 1: Synthesis of Diaryl Sulfones from Sodium Arylsulfinates and Diaryliodonium Salts amazonaws.com

| Sodium Arylsulfinate | Diaryliodonium Salt | Product | Yield |

|---|---|---|---|

| Benzenesulfinic acid sodium salt | bis(4-methylphenyl)iodonium triflate | 1-Methyl-4-(phenylsulfonyl)benzene | 92% |

| Benzenesulfinic acid sodium salt | bis(4-chlorophenyl)iodonium triflate | 1-(4-Chlorophenylsulfonyl)benzene | 96% |

This table presents examples of the synthesis of diaryl sulfones. The reactivity is general for various substituted sodium arylsulfinates, including this compound.

Alkyl-Aryl Sulfones: The coupling of sodium arenesulfinates with alkyl halides or alcohols provides a direct route to alkyl-aryl sulfones. researchgate.netresearchgate.net Microwave-assisted nucleophilic substitution of alkyl halides with sodium sulfinates in aqueous media offers a rapid and efficient method. organic-chemistry.org Another approach involves a one-pot reaction where primary alcohols are treated with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.orgorganic-chemistry.org

β-Keto Sulfones: β-Keto sulfones are important synthetic intermediates and are present in various biologically active molecules. researchgate.netlppcollegerisod.ac.innih.gov They can be synthesized through several methods involving sodium arylsulfinates. One common method is the reaction of sodium sulfinates with α-haloketones. organic-chemistry.org Other modern approaches include the oxidative sulfonylation of enol acetates catalyzed by iron, organic-chemistry.org the reaction of alkynes with sodium sulfinates, researchgate.net and the direct sulfonylation of ketones. rsc.orgresearchgate.net A sonication-assisted, one-pot synthesis from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinate salts in water has also been developed, where NBS acts as both a bromine source and an oxidant. lppcollegerisod.ac.in

Table 2: Synthesis of β-Keto Sulfones using Sodium Arylsulfinates lppcollegerisod.ac.in

| Styrene Derivative | Sodium Arylsulfinate | Product | Yield |

|---|---|---|---|

| Styrene | Sodium p-toluenesulfinate | 1-Phenyl-2-tosylethan-1-one | 93% |

| 4-Methylstyrene | Sodium p-toluenesulfinate | 1-(p-Tolyl)-2-tosylethan-1-one | 92% |

| 4-Chlorostyrene | Sodium p-toluenesulfinate | 1-(4-Chlorophenyl)-2-tosylethan-1-one | 85% |

This table illustrates the synthesis of β-keto sulfones. This compound can be expected to react similarly under these conditions.

Formation of Sulfides and Thioethers via Coupling Strategies

While sodium sulfinates are more commonly used to form sulfones, they can also serve as precursors for the synthesis of sulfides (thioethers). researchgate.net This transformation typically involves a reduction step. For example, a transition-metal-free method utilizes sodium iodide (NaI) to mediate the sulfenylation of alcohols with sulfinic acids, where the selectivity between vinyl sulfides and vinyl sulfones can be controlled by the choice of solvent. nih.gov The reaction likely proceeds through the in-situ generation of a sulfenyl iodide intermediate. nih.gov Copper-catalyzed hydrothiolation of alkynes and alkenes also provides a route to vinyl sulfides and thioethers. rsc.orgresearchgate.net

Generation of Vinyl Sulfones and Allyl Sulfones

Vinyl Sulfones: These structures are valuable in organic synthesis and can be prepared using sodium arylsulfinates. nih.govresearchgate.net A highly regio- and stereoselective method involves the molecular iodine-promoted iodosulfonylation of alkynes with sodium sulfinates in an aqueous medium at room temperature. rsc.org This green chemistry approach yields (E)-β-iodo vinylsulfones efficiently. rsc.org Another route involves the reaction of alcohols with sulfinic acids mediated by sodium iodide, where nitromethane (B149229) as a solvent favors the formation of vinyl sulfones. nih.gov

Allyl Sulfones: Allyl sulfones are synthesized via the C-S coupling of sodium sulfinates with allylic substrates. organic-chemistry.org A palladium-catalyzed reaction of allylic alcohols with sodium arylsulfinates provides a direct route to these compounds. organic-chemistry.org Tungsten-catalyzed allylation of sodium sulfinates has also been shown to produce branched allylic sulfones with excellent regioselectivity. organic-chemistry.org

Stereoselective Formation of C-S Bonds

Achieving stereocontrol in C-S bond formation is crucial for the synthesis of chiral sulfur-containing molecules. Sodium arylsulfinates have been employed in several stereoselective transformations.

Vinyl Sulfones: The iodine-promoted iodosulfonylation of terminal alkynes with sodium sulfinates proceeds with high regio- and stereoselectivity, exclusively affording (E)-β-iodo vinylsulfones. rsc.org

Allyl Sulfones: A highly regio- and enantioselective hydrosulfonylation of allenes with sodium sulfinates, catalyzed by a copper complex, has been developed to furnish chiral allylic sulfones. organic-chemistry.org

β-Hydroxy Sulfones: Optically active β-hydroxy sulfones can be synthesized in a one-pot reaction where the intermediate β-keto sulfone, formed from an α-bromoketone and a sodium sulfinate, undergoes an asymmetric transfer hydrogenation catalyzed by a ruthenium complex. organic-chemistry.org This process yields chiral β-hydroxy sulfones with high enantioselectivity. organic-chemistry.org

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The nitrogen-sulfur bond is the defining linkage in sulfonamides, a class of compounds with immense importance in medicinal chemistry. researchgate.netnih.govekb.egorganic-chemistry.org this compound and its congeners are effective reagents for constructing this bond. nih.govresearchgate.net

Preparation of Sulfonamides and N-Sulfonyl Azoles

An efficient and environmentally friendly method for preparing sulfonamides involves the ammonium (B1175870) iodide (NH₄I)-mediated amination of sodium sulfinates. researchgate.netnih.govnih.gov This metal-free reaction tolerates a wide range of primary and secondary amines, as well as heterocyclic amines like imidazole, pyrazole, and benzimidazole, leading to the formation of N-sulfonyl azoles. nih.gov The reaction is thought to proceed through the in-situ formation of a sulfonyl iodide intermediate. nih.gov Molecular iodine can also mediate this coupling at room temperature. nih.gov

Table 3: NH₄I-Mediated Synthesis of Sulfonamides from Sodium Sulfinates and Amines nih.gov

| Sodium Sulfinate | Amine | Product | Yield |

|---|---|---|---|

| Sodium benzenesulfinate (B1229208) | Benzylamine | N-Benzylbenzenesulfonamide | 92% |

| Sodium p-toluenesulfinate | Morpholine | 4-Tosylmorpholine | 95% |

| Sodium benzenesulfinate | Aniline | N-Phenylbenzenesulfonamide | 85% |

| Sodium p-toluenesulfinate | Imidazole | 1-Tosyl-1H-imidazole | 75% |

This table shows representative examples of sulfonamide synthesis. This method is applicable to various sodium arylsulfinates, including this compound, and a broad scope of amines and azoles.

Sulfur-Sulfur (S-S) Bond Forming Reactions

The formation of sulfur-sulfur bonds is a key transformation in the synthesis of various biologically active compounds and materials. This compound serves as an effective precursor for generating thiosulfonates, which are important organosulfur compounds. organic-chemistry.orguantwerpen.be

Thiosulfonates are valuable intermediates in organic synthesis, known for their stability and utility as sulfenylating or sulfonylating agents. nih.gov A primary method for their synthesis involves the reaction of sodium sulfinates with disulfides or thiols. The reaction of this compound with various disulfides, often promoted by an oxidizing agent like iodine or under copper catalysis, yields the corresponding S-(4-iodophenyl) thiosulfonates. researchgate.netrsc.org This transformation proceeds via an oxidative sulfenylation of the sulfinate. researchgate.net

Another effective route is the disproportionation reaction of sodium sulfinates. In the presence of an accelerator like boron trifluoride diethyl etherate, this compound can undergo a disproportionation coupling reaction to form the corresponding symmetrical thiosulfonate. google.com Furthermore, using two different sodium sulfinates can lead to the synthesis of asymmetrical thiosulfonates. google.com These methods are advantageous due to their mild conditions and the avoidance of metal catalysts. google.com

The table below illustrates representative examples of thiosulfonate synthesis utilizing an aryl sulfinate precursor.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 1 | This compound | Diphenyl disulfide | CuI, Air | S-Phenyl 4-iodobenzene-1-thiosulfonate | High |

| 2 | This compound | Dibenzyl disulfide | I₂, Solvent | S-Benzyl 4-iodobenzene-1-thiosulfonate | Good |

| 3 | This compound | Bis(4-chlorophenyl) disulfide | CuI, Air | S-(4-chlorophenyl) 4-iodobenzene-1-thiosulfonate | High |

| 4 | This compound | Di-n-butyl disulfide | I₂, Solvent-free | S-Butyl 4-iodobenzene-1-thiosulfonate | Good |

Cascade and Multicomponent Reactions Initiated by this compound

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. nih.govscispace.com Sodium sulfinates, including the 4-iodo derivative, are excellent radical precursors for initiating such complex transformations. nih.gov

The 4-iodophenylsulfonyl radical, generated from this compound under oxidative conditions, can trigger a cascade cyclization of appropriately substituted C-C unsaturated systems, such as 2-alkynylthioanisoles. nih.gov This process typically involves the radical addition to the alkyne, followed by an intramolecular cyclization and subsequent aromatization to afford complex heterocyclic structures like sulfonated benzothiophenes. nih.gov These reactions can be initiated photochemically, often without the need for a transition-metal photocatalyst. nih.gov

In multicomponent reactions, this compound can act as one of the key components, contributing the sulfonyl moiety to the final product in a convergent and atom-economical fashion. nih.govresearchgate.netresearchgate.net

The following table presents examples of cascade and multicomponent reactions where a sulfinate reagent is a key participant.

| Entry | Reaction Type | Substrates | Catalyst/Conditions | Product Type |

| 1 | Cascade Cyclization | 2-Alkynylthioanisole, this compound | K₂S₂O₈, KI, Blue LEDs | Substituted Benzothiophene |

| 2 | Multicomponent | Aniline, Formalin, 1-Naphthol | Sodium benzenesulfinate (cat.) | Naphtho-oxazine derivative |

| 3 | Cascade Cyclization | Alkyne, this compound | Visible light, Oxidant | Sulfonylated Thioflavone |

| 4 | Multicomponent | Aromatic aldehyde, Malononitrile, 4-Hydroxycoumarin | Sodium benzenesulfinate (cat.) | Dihydropyrano[3,2-c]chromene |

Site-Selective C-H Functionalization Strategies Utilizing Sulfinyl Radicals

Direct C-H functionalization is a powerful tool in modern organic synthesis for its efficiency and atom economy. Aryl sulfinates are versatile precursors for generating sulfonyl-containing compounds through site-selective C-H functionalization. acs.orgnih.govresearchgate.net While direct use of this compound as the sulfonylating agent in C-H functionalization is one approach, an alternative strategy involves the in-situ generation of the sulfinate. researchgate.net

A notable method involves a two-step sequence starting with a site-selective C-H thianthrenation of an aromatic compound. The resulting aryl sulfonium (B1226848) salt can then undergo a palladium-catalyzed cross-coupling reaction with a sulfur dioxide surrogate, such as sodium hydroxymethylsulfinate (Rongalite), to install a masked sulfinate group. acs.orgnih.govresearchgate.net This intermediate, equivalent to a protected form of this compound if applied to iodobenzene (B50100), can then be used for further transformations, such as conversion to sulfonamides. acs.org This sequence allows for precise control over the position of sulfination on an aromatic ring. nih.gov

The table below outlines representative transformations involving site-selective C-H sulfination.

| Entry | Substrate | Key Reagents | Catalyst | Product |

| 1 | Substituted Arene | Thianthrene, Triflic Anhydride | - | Aryl Thianthrenium Salt |

| 2 | Aryl Thianthrenium Salt | Rongalite | Pd(dppf)Cl₂ | Aryl Hydroxymethyl Sulfone |

| 3 | 1-Naphthylamine (B1663977) derivative | This compound | Ru/Cu photocatalysis | C4-Sulfonylated Naphthylamine |

| 4 | Aryl Hydroxymethyl Sulfone | Amine, NCS | - | Aryl Sulfonamide |

Vicinal Difunctionalization of Unsaturated Hydrocarbons

The vicinal difunctionalization of alkenes and alkynes is a powerful strategy for rapidly increasing molecular complexity. This compound is an ideal reagent for radical-mediated difunctionalization processes. The 4-iodophenylsulfonyl radical, generated from the sulfinate salt, readily adds across a C-C double or triple bond to form a vinyl or alkyl radical intermediate. nih.gov

This radical intermediate can be trapped by another reagent or undergo a subsequent intramolecular cyclization, leading to the introduction of two new functional groups across the original unsaturated bond. This approach has been widely applied in the synthesis of various sulfonylated compounds. For instance, the reaction of an alkene with this compound in the presence of a suitable radical trap can lead to sulfonyl-halogenation, sulfonyl-cyanation, or other related difunctionalizations. These reactions provide a direct and efficient pathway to densely functionalized molecules from simple unsaturated precursors.

Below are examples of vicinal difunctionalization reactions involving sulfonyl radical addition.

| Entry | Unsaturated Substrate | Reagents | Product Type |

| 1 | Styrene | This compound, TEMPO | β-Alkoxyamino sulfone |

| 2 | 1-Octene | This compound, CCl₄ | β-Trichloromethyl sulfone |

| 3 | Phenylacetylene | This compound, N-Iodosuccinimide | β-Iodovinyl sulfone |

| 4 | Acrylonitrile | This compound, BrCCl₃ | β-Bromo-α-cyanoethyl sulfone |

V. Catalytic Roles and Transformations Involving Sodium 4 Iodobenzene 1 Sulfinate

Transition Metal Catalysis (e.g., Copper, Palladium, Gold) in Sulfinate Chemistry

Transition metals, particularly copper and palladium, are extensively used to catalyze reactions involving arylsulfinates. These metals facilitate cross-coupling reactions where the sulfinate group acts as a nucleophilic partner, often with the extrusion of sulfur dioxide in what is known as desulfinative coupling.

Copper Catalysis: Copper-catalyzed reactions represent some of the earliest and most common methods for the functionalization of sulfinates. These reactions, often referred to as Ullmann-type couplings, can be used to form sulfones from aryl halides. Modern protocols have improved upon classical methods by using ligands and milder conditions, expanding the substrate scope. researchgate.net For instance, copper(I) iodide has been used to catalyze the electrophilic amination of sodium sulfinates at room temperature to produce sulfonamides. rsc.org Other developments include the copper-catalyzed direct sulfonylation of C(sp²)-H bonds, where a removable directing group guides the reaction. nih.gov Copper catalysis is also effective in oxidative hydrosulfonylation of alkynes using sodium sulfinates in the air to yield (E)-alkenyl sulfones stereoselectively.

Palladium Catalysis: Palladium catalysts are highly effective for the desulfinative cross-coupling of aryl sulfinate salts with aryl halides and triflates. nih.gov These reactions typically proceed via a Pd(0)/Pd(II) catalytic cycle. libretexts.orgyoutube.com Mechanistic studies have shown that the reaction involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the sulfinate salt, extrusion of SO₂, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govnih.govacs.org This methodology provides access to a wide range of sulfones and has been extended to one-pot protocols for synthesizing sulfonamides directly from aryl halides. nih.gov

Gold Catalysis: While less common than copper or palladium, gold catalysis has emerged in various organic transformations involving the activation of carbon-carbon multiple bonds. researchgate.net Gold(I) and Gold(III) complexes can catalyze reactions of π-systems like alkynes and allenes. acs.orgnih.gov In the context of sulfur chemistry, gold catalysis has been explored for multifunctionalization of alkynes, which can involve an Au(I)/Au(III) redox couple. researchgate.netrsc.org Although direct gold-catalyzed coupling with sodium 4-iodobenzene-1-sulfinate is not as extensively documented, the unique reactivity of gold catalysts presents potential for future applications in sulfinate chemistry.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| CuI / Ligand | N-Sulfonylation of amines | Proceeds at room temperature without an external base. | rsc.org |

| Cu(OAc)₂ | Directed C-H Sulfonylation | Utilizes a removable directing group for regioselectivity. | nih.gov |

| Pd(OAc)₂ / PCy₃ | Desulfinative Cross-Coupling | Couples aryl sulfinates with aryl bromides to form biaryls. | nih.gov |

| Pd₂(dba)₃ / Xantphos | Sulfination of Aryl Halides | Provides direct access to aryl sulfinates, which can be converted to sulfones/sulfonamides in one pot. | nih.gov |

| (Ph₃P)AuCl / AgOTf | Alkyne Functionalization | Activates C-C triple bonds for nucleophilic attack, relevant for complex molecule synthesis. | acs.org |

Photoredox Catalysis and Light-Mediated Transformations

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. In sulfinate chemistry, this approach often involves a dual catalytic system, combining a photocatalyst with a transition metal catalyst, typically nickel.

The general mechanism involves the excitation of a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the sodium arylsulfinate (ArSO₂Na). This oxidation generates a sulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst. The sulfonyl radical is a key intermediate that participates in the subsequent bond-forming steps.

In a dual catalytic system with nickel, the photocatalytic cycle is merged with a nickel catalytic cycle. The sulfonyl radical can be trapped by a Ni(II) species (formed from oxidative addition of an aryl halide to Ni(0)), leading to a Ni(III) intermediate. Reductive elimination from this high-valent nickel complex furnishes the desired sulfone product and a Ni(I) species. The Ni(I) is then reduced back to the active Ni(0) catalyst by the reduced photocatalyst, closing both catalytic loops. mdpi.com This photoredox/nickel dual catalysis has been successfully applied to the sulfonylation of a wide range of aryl, heteroaryl, and vinyl halides. semanticscholar.org Copper has also been used in place of nickel in visible-light-assisted sulfonylation reactions. acs.org

| Catalyst System | Reaction Type | Light Source | Key Features | Reference |

|---|---|---|---|---|

| Ir(ppy)₃ / NiCl₂·glyme | Sulfonylation of Aryl Halides | Blue LEDs | Efficient coupling of aryl halides with sulfinate salts at room temperature. | semanticscholar.org |

| Organoboron Photocatalyst / Nickel | Sulfonylation of Aryl Bromides | White Light | Provides a sustainable alternative to precious metal (Ir, Ru) photocatalysts. | mdpi.com |

| CuI / Ligand | Sulfonylation of Aryl Halides | Visible Light | A single copper catalyst acts as both the photocatalyst and cross-coupling catalyst. | acs.org |

| 4CzIPN (Organic Dye) | Three-component Sulfonylation | Visible Light | Metal-free approach for the synthesis of β-keto sulfones from diaryliodonium salts and silyl enolates. | acs.org |

Heterogeneous Catalysis with Immobilized Sulfinate Derivatives

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable chemical processes. While the direct immobilization of this compound itself is not a common strategy, the principles of heterogeneous catalysis are highly relevant to reactions involving sulfinates, typically by immobilizing the metal catalyst.

Several approaches have been developed for heterogenizing catalysts for sulfinate transformations:

Polymer-Supported Catalysts: Copper-containing hyper-cross-linked polymers (HCPs-Cu) have been developed as reusable heterogeneous catalysts for the photosulfonylation of aryl halides with sodium sulfinates. researchgate.net Similarly, polymer-supported thioanisole derivatives have been used as sulfenylating agents, demonstrating the utility of solid-phase supports in sulfur chemistry. nih.govnih.gov

Inorganic Support Materials: An SBA-15-immobilized L-proline-Cu(I) complex has been shown to be an efficient and recyclable heterogeneous catalyst for the cross-coupling of N-tosylhydrazones. organic-chemistry.org In another example, a mesoporous K-Cu-TiO₂ composite was used to heterogeneously catalyze the carboxylation of sodium arylsulfinates with atmospheric CO₂. rsc.org

Biopolymer Supports: Natural biopolymers like wool have been used as a support for palladium, creating a stable and reusable heterogeneous catalyst for the cross-coupling of aryl sulfonates, which are structurally related to sulfinates. rsc.org

Organocatalysis and Metal-Free Approaches in Sulfinate Activation

In an effort to move away from potentially toxic and expensive transition metals, organocatalysis and other metal-free approaches have been developed for reactions involving sulfinates. These methods rely on small organic molecules to catalyze the desired transformations. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts capable of umpolung (polarity inversion) of aldehydes. rsc.org In advanced catalytic systems, NHCs have been used in concert with other catalysts. For example, a triple-catalysis system involving an NHC, a sulfinate, and a photoredox catalyst has been developed for the α-acylation of alkenes. acs.org In this system, the sulfinate does not act as a building block but as a crucial component of the catalytic cycle, highlighting its diverse roles beyond being a simple sulfonyl source.

Metal-Free Sulfonylation: Direct coupling of arylsulfinic acid salts with diaryliodonium salts provides an efficient, high-yielding, and transition-metal-free route to diaryl sulfones under mild conditions. acs.org Additionally, metal-free, one-pot methods for synthesizing N-arylsulfonamides from nitroarenes and sodium sulfinates in aqueous media have been reported, offering a greener alternative to traditional methods. researcher.life Light-mediated, metal-free reactions using persulfate activation have also been shown to be effective for other types of bond formation, a strategy that could potentially be adapted for sulfinate activation. rsc.org

These metal-free strategies are highly valuable as they often offer different reaction selectivities and functional group tolerances compared to their transition-metal-catalyzed counterparts, while also aligning with the principles of green chemistry.

Catalytic Cycle Elucidation and Catalyst Regeneration Studies

Catalytic Cycle Elucidation: Understanding the reaction mechanism and identifying the catalytic cycle are crucial for optimizing reaction conditions and developing more efficient catalysts.

Palladium-Catalyzed Desulfinative Coupling: The catalytic cycle is generally accepted to begin with the oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II) complex. libretexts.orglibretexts.org This is followed by transmetalation with the arylsulfinate salt. Detailed mechanistic studies have identified a subsequent palladium sulfinate intermediate. nih.govnih.gov This intermediate then undergoes rate-limiting extrusion of SO₂ to form an arylpalladium(II) complex, which finally undergoes reductive elimination to yield the cross-coupled product and regenerate the catalytically active Pd(0) species. nih.govnih.govacs.org

Copper-Catalyzed Sulfonylation: The mechanism for copper-catalyzed reactions can vary. For C-H sulfonylation, computational studies suggest a turnover-limiting C-H activation step, forming a cupracycle intermediate that then combines with a sulfonyl radical (RSO₂•). chemrxiv.org For other couplings, the cycle may involve the formation of a sulfinate anion that coordinates to a Cu(II) center, followed by reductive elimination. researchgate.net

Photoredox/Nickel Dual Catalysis: As described in section 5.2, this process involves two interconnected cycles. A plausible mechanism begins with the excitation of the photocatalyst (PC), which oxidizes the arylsulfinate to a sulfonyl radical. The nickel cycle starts with the oxidative addition of an aryl halide to Ni(0) to form Ar-Ni(II)-X. This complex reacts with the sulfonyl radical to generate an Ar-Ni(III)-(SO₂Ar)-X intermediate. Reductive elimination releases the aryl sulfone product and a Ni(I) species, which is then reduced by the photocatalyst radical anion (PC•⁻) back to Ni(0), thus completing both cycles. mdpi.com

Catalyst Regeneration: The ability to regenerate and reuse a catalyst is key to the economic feasibility and sustainability of a chemical process. For homogeneous catalysts used in sulfinate chemistry, regeneration often involves separating the catalyst from the product stream. This can be achieved through methods like using biphasic solvent systems where the catalyst resides in a phase that is easily separated. nih.gov

For heterogeneous catalysts, regeneration is simpler, often involving filtration or centrifugation of the solid catalyst. organic-chemistry.org However, deactivation can occur through leaching of the active metal, poisoning of catalytic sites, or physical degradation of the support. Regeneration protocols might involve washing the catalyst to remove adsorbed species or thermal treatments. In the context of copper catalysts, electrochemical methods have been explored where the polarity of electrodes can be reversed to regenerate the active catalytic system. rsc.org For palladium, specific ligands can help stabilize the catalyst and prevent agglomeration into inactive palladium black, facilitating its reuse over multiple cycles. nih.gov

Vi. Theoretical and Computational Chemistry Studies of Sodium 4 Iodobenzene 1 Sulfinate

Density Functional Theory (DFT) Analyses of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. DFT calculations are instrumental in elucidating reaction mechanisms, identifying transition states, and predicting the feasibility of reaction pathways.

Reaction Mechanisms:

DFT studies on related systems provide significant insights into the potential reaction mechanisms involving sodium 4-iodobenzene-1-sulfinate. For instance, the reactivity of sulfinate salts can be diverse, acting as precursors to sulfonyl radicals. nih.gov DFT calculations have been employed to investigate the formation of photoactive electron donor-acceptor (EDA) complexes between sulfinates and pyridinium (B92312) salts. nih.gov Upon photoexcitation, these complexes can undergo single-electron transfer from the sulfinate to the salt, generating a sulfonyl radical. nih.gov This radical can then participate in various addition reactions.

In the context of the 4-iodophenyl group, DFT has been used to study electrophilic iodination reactions of benzene (B151609) and other arenes. researchgate.net These studies calculate the thermodynamics of different stages of the reaction, including the formation of π-complexes and σ-complexes (arenium ions), and help in understanding the role of the iodinating agent and the solvent. researchgate.net For this compound, DFT could be used to model its participation in both radical and polar reactions, assessing the relative energies of different potential intermediates and products.

Transition States:

Identifying and characterizing the transition state (TS) is crucial for understanding the kinetics of a chemical reaction. DFT calculations are widely used to locate the geometry of transition states and calculate their energies, which correspond to the activation energy of the reaction. For reactions involving aryl halides, such as the oxidative addition of 4-substituted iodobenzenes to a palladium(0) complex, DFT has been used to map out the potential energy surface and identify the transition states for different pathways. researchgate.net

A hypothetical DFT study on a reaction of this compound, for example, a substitution reaction at the iodine-bearing carbon, would involve optimizing the geometries of the reactants, the proposed transition state, and the products. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Illustrative DFT Data for a Related Reaction:

To illustrate the type of data obtained from DFT studies, the following table presents calculated relative Gibbs free energies for the oxidative addition of a generic 4-substituted iodobenzene (B50100) to a palladium catalyst, a fundamental step in many cross-coupling reactions.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Pd(PMe₃)₂ + 4-X-C₆H₄I | 0.0 |

| Transition State | [Pd(PMe₃)₂(4-X-C₆H₄I)]‡ | Variable (depends on X) |

| Product | trans-[Pd(PMe₃)₂(I)(4-X-C₆H₄)] | Negative (exergonic) |

This is a representative table based on general findings in the literature for oxidative addition reactions and does not represent specific experimental data for this compound.

Molecular Dynamics Simulations for Understanding Reactivity and Selectivity

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of atoms and molecules. This technique is particularly useful for understanding the role of the solvent, conformational changes, and transport properties, which can all influence reactivity and selectivity.

For this compound, MD simulations could be employed to:

Study Solvation: Investigate the hydration shell around the sodium cation and the 4-iodobenzene-1-sulfinate anion in aqueous solution. The arrangement of water molecules can significantly impact the accessibility of reactive sites.

Investigate Ion Pairing: Analyze the extent and dynamics of ion pair formation between Na⁺ and the sulfinate anion. The degree of ion pairing can affect the nucleophilicity of the sulfinate group.

Simulate Interfacial Behavior: Model the behavior of the compound at interfaces, such as in biphasic reaction mixtures or at the surface of a catalyst.

Hypothetical MD Simulation Parameters:

A typical MD simulation of this compound in water would involve the following parameters, which are essential for reproducibility and accuracy.

| Parameter | Value/Description |

| Force Field | A suitable classical force field (e.g., AMBER, CHARMM, GROMOS) with parameters for the sulfinate and iodinated aryl groups. |

| Water Model | A standard water model such as TIP3P or SPC/E. |

| System Size | A simulation box containing one or more ions and a sufficient number of water molecules to represent a dilute solution. |

| Ensemble | Typically the NVT (canonical) or NPT (isothermal-isobaric) ensemble. |

| Temperature | The desired reaction or experimental temperature (e.g., 298 K). |

| Simulation Time | Nanoseconds to microseconds, depending on the process being studied. |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. By correlating molecular descriptors with experimental reactivity data, QSAR models can be developed to predict the reactivity of new, untested compounds.

No specific QSAR studies for this compound were found. However, the principles of QSAR have been successfully applied to related classes of compounds, such as benzenesulfonamides and substituted benzenesulphonyl glutamines. nih.govnih.gov In these studies, various molecular descriptors are calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

A hypothetical QSAR study on a series of substituted sodium benzenesulfinates, including the 4-iodo derivative, could aim to predict their reactivity in a specific reaction, for example, their rate of oxidation or their efficiency in a coupling reaction. The resulting QSAR equation would take the form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ...

where c are coefficients determined from a regression analysis, and D are the molecular descriptors.

Example of Descriptors for a Hypothetical QSAR Study:

| Descriptor | Type | Potential Influence on Reactivity |

| Hammett constant (σ) of the substituent | Electronic | Describes the electron-donating or -withdrawing nature of the substituent, affecting the electron density at the reactive center. |

| HOMO Energy | Electronic | Higher HOMO energy often correlates with greater nucleophilicity and ease of oxidation. |

| LUMO Energy | Electronic | Lower LUMO energy often correlates with greater electrophilicity and ease of reduction. |

| Molecular Volume | Geometrical | Can be related to steric hindrance at the reaction site. |

| logP | Hydrophobic | Influences the solubility and partitioning of the molecule in the reaction medium. |

Prediction of Novel Reaction Pathways and Reactivity Patterns

Computational chemistry is increasingly used not only to explain known reactions but also to predict novel reaction pathways and reactivity patterns. By exploring the potential energy surface of a reaction system, computational methods can identify new, energetically feasible routes to products that may not have been considered experimentally.

For this compound, computational tools could be used to explore its reactivity under various conditions. For example, by modeling its interaction with different reagents (e.g., oxidants, reductants, radicals, electrophiles, nucleophiles), it would be possible to predict the likelihood of different transformations. acs.org This could involve:

Reaction with Radicals: The sulfinate group can be a source of sulfonyl radicals. Computational studies could predict the selectivity of these radicals in addition reactions to various unsaturated systems. researchgate.net

Cross-Coupling Reactions: The C-I bond is a common site for cross-coupling reactions. DFT calculations could predict the barriers for oxidative addition to various metal catalysts, suggesting optimal conditions for reactions like Suzuki, Heck, or Sonogashira couplings. researchgate.net

Nucleophilic Substitution: The reactivity of the sulfinate group as a nucleophile could be computationally assessed, predicting its potential to participate in Sₙ2 or SₙAr reactions.

The combination of high-level quantum chemical calculations with automated reaction network exploration tools is a powerful approach for discovering new chemistry. acs.org Such an approach applied to this compound could uncover novel synthetic applications for this versatile reagent.

Vii. Exploration of Derivatives, Analogues, and Protecting Group Strategies of Aryl Sulfinates

Synthesis and Reactivity of Functionalized Arylsulfinate Salts

The synthesis of functionalized arylsulfinate salts, such as sodium 4-iodobenzene-1-sulfinate, provides access to versatile building blocks in organic chemistry. rsc.org A prevalent and effective method for their preparation is the reduction of the corresponding arylsulfonyl chlorides. For example, reacting 4-iodobenzenesulfonyl chloride with a reducing agent like sodium sulfite (B76179) yields this compound. nih.govgoogle.com This method is widely used due to its straightforward nature and the accessibility of the starting materials. nih.gov Another common approach involves the reaction of organometallic reagents, such as aryllithium or Grignard reagents, with sulfur dioxide. nih.gov

The reactivity profile of functionalized arylsulfinate salts is broad, making them valuable intermediates. They are well-regarded as precursors for sulfonyl radicals, which can engage in various coupling and addition reactions. Under oxidative conditions, this compound can generate the 4-iodophenylsulfonyl radical, which is then used to introduce the 4-iodophenylsulfonyl group into other molecules. These salts also function as nucleophiles, reacting with alkyl halides to form sulfones. The iodo-substituent on this compound provides an additional site for reactivity, enabling subsequent cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings to further elaborate the aromatic ring.

Below is a table summarizing key reaction types for functionalized arylsulfinate salts.

| Reaction Type | Reagents | Product Type |

| Reduction of Arylsulfonyl Chlorides | ArSO₂Cl, Na₂SO₃ | ArSO₂Na |

| Reaction with Organometallics | ArLi or ArMgBr, SO₂ | ArSO₂Na |

| Sulfonyl Radical Formation | Oxidant (e.g., CAN, Mn(OAc)₃) | ArSO₂• |

| Nucleophilic Substitution | R-X | ArSO₂R |

| Palladium-Catalyzed Cross-Coupling | Aryl halide, Pd catalyst | Ar-Ar' |

Implementation of Sulfinate Protecting Groups in Complex Molecule Synthesis

While less common than other protecting groups, the sulfinate moiety can serve as a protecting group in the synthesis of complex molecules. researchgate.netnih.gov Its unique characteristics allow for its introduction and subsequent removal under conditions that are orthogonal to many other protecting groups. nih.gov

A sulfinate can be used to temporarily block a reactive site on an aromatic ring. After its introduction, other positions on the ring can be selectively functionalized. Later in the synthetic route, the sulfinate group can be cleaved either reductively or oxidatively to restore the original functionality. This strategy enables regioselective transformations that might be challenging to achieve otherwise. The stability of the sulfinate group across a range of reaction conditions, followed by its selective removal, makes it a strategic asset in multistep synthesis. acs.orgresearchgate.net

Design and Application of Chiral Sulfinate Analogues

Chiral sulfinates and their derivatives are highly important in the field of asymmetric synthesis. acs.orgnih.gov The sulfur atom in sulfinate esters (R-S(O)-OR') and sulfoxides (R-S(O)-R') can be a stereocenter. acs.orgnih.gov A foundational method for synthesizing enantiomerically pure sulfinates is the Andersen synthesis. nih.govnih.gov This method often involves the reaction of a Grignard reagent with a chiral sulfinate ester, such as a menthyl sulfinate, which proceeds with inversion of configuration at the sulfur atom. nih.gov This allows for the preparation of a wide variety of chiral sulfoxides with high enantiomeric purity. nih.gov

Chiral sulfinate analogues, especially the chiral sulfoxides derived from them, are widely used as chiral auxiliaries. nih.gov These can be attached to a prochiral substrate to direct the stereochemical outcome of a reaction. Following the transformation, the auxiliary can be cleaved and recovered. For instance, chiral β-ketosulfoxides, which are prepared from chiral sulfinates, are versatile intermediates for synthesizing enantiomerically enriched alcohols and amines. The development of new chiral sulfinate analogues and their use in catalytic asymmetric reactions is an ongoing area of research with significant potential for creating more efficient syntheses of enantiomerically pure compounds. acs.orgacs.orgwixsite.com

This table highlights key applications of chiral sulfinate analogues.

| Application | Description |

| Chiral Auxiliaries | Control stereochemistry in asymmetric reactions. nih.gov |

| Chiral Ligands | Used in transition metal-catalyzed asymmetric synthesis. acs.org |

| Synthesis of Chiral Molecules | Precursors for enantiomerically pure sulfoxides, alcohols, and amines. nih.gov |

Viii. Advanced Analytical Techniques in Mechanistic and Application Oriented Research

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopy allows for the observation of chemical reactions as they occur, without the need to isolate intermediates. This provides dynamic information about reaction kinetics, the formation and decay of transient species, and the influence of reaction conditions.

Electron Paramagnetic Resonance (EPR) for Radical Detection: Many reactions involving aryl iodides and sulfinates are proposed to proceed through radical intermediates. EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct detection of species with unpaired electrons, such as the 4-iodophenyl radical or sulfinyl radicals. However, these radicals are often too short-lived and at concentrations too low for direct detection. chemrxiv.org Therefore, a method known as spin trapping is commonly employed. A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This compound reacts with the transient radical to form a more stable paramagnetic adduct, which can be readily detected and characterized by EPR. oregonstate.edunih.gov For instance, if sodium 4-iodobenzene-1-sulfinate were to generate an iodine radical (I•) under electrochemical conditions, spin traps could be used to accumulate a stable organic radical for EPR analysis, helping to confirm the radical's formation. oregonstate.edu

In Situ Infrared (IR) Spectroscopy: This technique is invaluable for monitoring changes in the functional groups of reactants, intermediates, and products in real-time. By tracking the characteristic vibrational frequencies, one can follow the progress of a reaction. For this compound, in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy could be particularly useful. Similar to studies on sulfate (B86663) adsorption on mineral surfaces, an ATR-FTIR setup could monitor the transformation of the sulfinate group (-SO₂⁻). nih.gov Changes in the symmetric and asymmetric stretching frequencies of the S-O bonds would indicate its involvement in a reaction, such as oxidation to a sulfonate or cleavage of the C-S bond.

| Technique | Application for this compound | Information Gained |

| EPR with Spin Trapping | Detection of short-lived radical intermediates (e.g., 4-iodophenyl radical) formed during thermal, photochemical, or electrochemical reactions. | Confirmation of radical pathways; structure of the transient radical intermediate. |

| In Situ ATR-FTIR | Real-time monitoring of the sulfinate functional group during reactions in solution or at a solid-liquid interface. | Reaction kinetics; identification of intermediate species by their vibrational signatures; understanding of surface bonding mechanisms. |

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful and definitive method for tracing the path of atoms and bonds throughout a chemical reaction. researchgate.netwikipedia.org By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁸O, ³⁴S), researchers can pinpoint which bonds are broken and formed, providing unambiguous evidence for a proposed mechanism. nih.govresearchgate.net

¹⁸O Labeling: To investigate the fate of the oxygen atoms in the sulfinate group, this compound can be synthesized with ¹⁸O-labeled oxygen atoms. If the compound undergoes an oxidation reaction to form a sulfonate, analysis of the product by mass spectrometry would reveal whether the new oxygen atom comes from the oxidant or from another source like water. This approach was used in a degradation-reconstruction strategy for labeling sulfonamides, where a sulfinate intermediate was enriched with H₂¹⁸O. chemrxiv.org

¹³C Labeling: Replacing a specific carbon atom in the benzene (B151609) ring with ¹³C allows its position to be tracked. In reactions where the aryl group is transferred, such as in cross-coupling reactions, ¹³C labeling can confirm that the carbon skeleton remains intact and can help identify the products of any unexpected rearrangement or fragmentation pathways. researchgate.netrsc.org

³⁴S Labeling: Using the heavy isotope of sulfur, ³⁴S, would directly probe the fate of the sulfinate group itself. This is particularly useful for distinguishing between reaction pathways that involve C-S bond cleavage versus S-O bond cleavage. Studies on sulfur metabolism have effectively used stable sulfur isotopes to elucidate complex pathways. nih.gov

Table 8.2: Isotopic Labeling Strategies for Mechanistic Studies

| scienceIsotope Label | biotechLabeled Position | help_outlineMechanistic Question Addressed | analyticsPrimary Analytical Technique |

|---|---|---|---|

| ¹⁸O | Sulfinate Oxygen Atoms | What is the source of oxygen in oxidation reactions? Does oxygen exchange occur with the solvent? | Mass Spectrometry (MS) |

| ¹³C | Aromatic Ring Carbon | What is the fate of the aryl moiety in coupling or fragmentation reactions? Does skeletal rearrangement occur? | Nuclear Magnetic Resonance (NMR), MS |

| ³⁴S | Sulfur Atom | Does the reaction proceed via C-S bond cleavage or S-O bond cleavage? | MS |

Advanced Mass Spectrometry for Intermediate Detection and Reaction Profiling

Advanced mass spectrometry (MS) is a cornerstone of modern mechanistic research, enabling the identification and quantification of reactants, products, byproducts, and even highly reactive intermediates.

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap MS provide extremely high mass accuracy and resolving power. This allows for the unambiguous determination of elemental compositions for unknown products and impurities. In the context of this compound reactions, HRMS would be critical for identifying halogenated or sulfur-containing byproducts, similar to how it has been used to identify novel disinfection byproducts from industrial wastewater. researchgate.net

Tandem Mass Spectrometry (MS/MS): By isolating an ion of interest and fragmenting it, MS/MS provides structural information that helps to distinguish between isomers. For example, if a reaction produces an unexpected product, MS/MS fragmentation patterns can help elucidate its structure. This is crucial for building a complete picture of all competing reaction pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation and analysis of complex reaction mixtures. researchgate.net This is essential for reaction profiling—monitoring the concentration of multiple species over time to determine kinetics and product distributions. When analyzing this compound, a sodium salt, care must be taken to account for the potential formation of sodium adducts in the mass spectrometer, which can complicate data interpretation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and Surface Science Techniques in Heterogeneous Catalysis Research

When this compound is used in reactions involving a solid-phase (heterogeneous) catalyst, surface-sensitive techniques are required to understand the interaction between the molecule and the catalyst surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a premier tool for determining the elemental composition and, crucially, the chemical (oxidation) state of elements on a material's surface. researchgate.netlookchem.com In a reaction catalyzed by a transition metal like palladium, XPS can be used to monitor the oxidation state of the palladium (e.g., Pd(0), Pd(II), Pd(IV)) during the catalytic cycle. It can also detect the presence of iodine, sulfur, and oxygen species adsorbed on the catalyst surface, providing direct evidence of surface-bound intermediates or catalyst poisoning agents derived from this compound. rsc.org Ambient Pressure XPS (AP-XPS) further allows these measurements to be performed under realistic reaction pressures, bridging the gap between ultra-high vacuum surface science and real-world catalysis. researchgate.net

Table 8.4: Potential Applications of XPS in Studying Reactions of this compound

| bubble_chartElement (Core Level) | functionsInformation Obtained | biotechRelevance to Catalytic Cycle |

|---|---|---|

| Catalyst Metal (e.g., Pd 3d) | Determination of oxidation state (e.g., Pd(0) vs. Pd(II)). | Tracking the active catalytic species during oxidative addition and reductive elimination steps. |

| Iodine (I 3d) | Detection of adsorbed iodide or iodine-containing organic fragments. | Investigating the cleavage of the C-I bond and potential catalyst inhibition by iodide. |

| Sulfur (S 2p) | Identification of adsorbed sulfinate or sulfonate species. | Determining if the sulfinate group coordinates to the catalyst surface or acts as a spectator ligand. |

| Oxygen (O 1s) | Distinguishing between different oxygen environments (e.g., metal oxides, sulfinate/sulfonate oxygen). | Probing the interaction of the sulfinate group with the catalyst and identifying surface oxidation. |

Ix. Emerging Research Frontiers and Future Directions in Sodium Arylsulfinate Chemistry

Development of Sustainable and Green Chemistry Approaches in Sulfinate Reactions

A major thrust in modern chemistry is the development of sustainable methodologies, and research involving sodium arylsulfinates is no exception. A significant advancement in this area is the utilization of water as a reaction medium. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

Researchers have successfully developed a catalytic desulfinative homocoupling of sodium arylsulfinates in water to produce symmetrical biaryls, using molecular oxygen as a clean oxidant. rsc.org This method not only provides good yields but also allows for the easy recycling of the palladium chloride catalyst, which remains in the aqueous phase, facilitating separation from the organic products. rsc.org

Furthermore, efficient sulfa-Michael reactions, a fundamental carbon-sulfur bond-forming reaction, have been achieved using sodium arylsulfinates in water at room temperature. acs.org Quantum chemical calculations have suggested that water promotes this transformation by accelerating the key protonation step of the alkene and by stabilizing charged intermediates through its high polarity. acs.orgresearchgate.net The ability of water to form hydrogen bonds with substrates can also play a crucial role in enhancing reactivity. researchgate.net These aqueous methods represent a significant step towards more environmentally friendly processes in organosulfur chemistry. rsc.org

Table 1: Green Chemistry Approaches in Sodium Arylsulfinate Reactions

| Reaction Type | Catalyst/Conditions | Solvent | Key Green Advantage | Reference |

| Desulfinative Homocoupling | PdCl₂ / O₂ | Water | Use of water as a green solvent; Recyclable catalyst | rsc.org |

| Sulfa-Michael Addition | Room Temperature | Water | Eliminates need for organic solvents; Energy efficient | acs.org |

| C-S Cross-Coupling | Various | Water | Environmentally benign reaction conditions | rsc.org |

Exploration of Novel Reagents and Catalyst Systems for Enhanced Selectivity

The quest for enhanced selectivity in chemical reactions is a central theme in synthetic chemistry. For sodium arylsulfinates, this involves developing new reagents and catalysts that can precisely control which products are formed.

Significant progress has been made in the selective homocoupling of sodium arenesulfinates to form either symmetric diaryl sulfides or diaryl disulfides. The selectivity is dictated by the catalyst system employed: palladium(II) acetate (B1210297) catalysis favors the formation of diaryl sulfides, whereas a reductive iron/hydrochloric acid system yields diaryl disulfides exclusively. mdpi.com

Copper-based catalysts have also proven versatile. A copper-catalyzed method has been developed for the synthesis of masked (hetero)aryl sulfinates under mild, base-free conditions from aryl iodides. acs.org This approach utilizes commercially available sulfonylation reagents and allows for the subsequent unmasking and functionalization to a variety of sulfonyl-containing groups. acs.org Furthermore, Chan-Lam type C-S coupling reactions between arylboronic acids and sodium arylsulfinates have been achieved using a Cu(TFA)₂/1,10-Phenanthroline catalytic system to produce diaryl thioethers. polyu.edu.hk

Beyond metal catalysis, hypervalent iodine reagents are emerging as powerful tools. They have been used to catalyze the reaction between amines and sodium arylsulfinates to form sulfonamides under mild conditions. rsc.org Electrochemical methods are also being explored, offering a reagent-free approach to oxidative amination of sodium sulfinates. rsc.org

Table 2: Catalyst Systems for Selective Reactions of Sodium Arylsulfinates

| Catalyst System | Reagents | Product Type | Reference |

| Pd(OAc)₂ | Sodium Arylsulfinate | Symmetric Diaryl Sulfide | mdpi.com |

| Fe/HCl | Sodium Arylsulfinate | Symmetric Diaryl Disulfide | mdpi.com |

| PdCl₂ | Sodium Arylsulfinate | Symmetrical Biaryl | rsc.org |

| Copper(II) trifluoroacetate (B77799) / 1,10-Phenanthroline | Sodium Arylsulfinate, Arylboronic acid | Diaryl Thioether | polyu.edu.hk |

| Hypervalent Iodine | Sodium Arylsulfinate, Amines | Sulfonamide | rsc.org |

Harnessing New Reaction Pathways and Unprecedented Reactivities

Researchers are continually uncovering novel reaction pathways that leverage the versatile nature of the sulfinate group, which can act as a nucleophile, electrophile, or radical precursor depending on the reaction conditions. rsc.org This has led to the development of reactions that were previously inaccessible.

One of the most promising areas is the use of sodium sulfinates to generate sulfonyl radicals. These radicals can participate in a variety of transformations, including remote site-selective C-H functionalization, where a sulfonyl group is installed at a position far from the initial reactive site on a molecule. rsc.org This strategy has been successfully applied to the C4–H sulfonylation of 1-naphthylamine (B1663977) derivatives. rsc.org Sulfonyl radical-triggered ring-closing reactions (cyclizations) have also been developed as a powerful method for constructing complex cyclic molecules. rsc.org

Photoredox catalysis and electrochemical synthesis represent cutting-edge techniques for generating these reactive intermediates under exceptionally mild conditions. rsc.org For instance, a photocatalytic sulfonamidation protocol is being developed that allows N-hetero nitroarenes to react with sodium arylsulfinates. polyu.edu.hk

Another novel pathway involves the direct oxidation of thioesters, prepared from aryl iodides, to efficiently synthesize sulfinate esters. rsc.org This two-step process from readily available aryl iodides offers a practical advantage over traditional methods that use foul-smelling and easily oxidized thiols. rsc.org The development of such unprecedented desulfinative cross-coupling reactions is proving instrumental in overcoming challenges in traditional synthetic methods. acs.org

Interdisciplinary Applications of Aryl Sulfinate Chemistry beyond Traditional Organic Synthesis

The advancements in sodium arylsulfinate chemistry are having a significant impact on fields beyond traditional organic synthesis, most notably in medicinal chemistry and materials science.

Organosulfur compounds, particularly sulfones and sulfonamides synthesized from sulfinate precursors, are foundational scaffolds in a vast number of pharmaceuticals. polyu.edu.hk The development of new, reliable palladium-catalyzed coupling reactions using 2-aza-aryl sulfinates has been embraced by the pharmaceutical industry and is now routinely used in medicinal chemistry laboratories for drug discovery programs. acs.org These methods facilitate the synthesis of complex molecules, including mTOR kinase inhibitors. acs.org The application of enantiopure aryl-sulfinamides has also become an effective strategy for the asymmetric synthesis of N-heterocycles, which are core structural motifs in many natural products and therapeutic agents. nih.gov

The utility of these compounds extends to the synthesis of bioactive organosulfur derivatives and materials. rsc.org For example, chiral pyridyl[2.2]paracyclophanes have been synthesized using pyridine (B92270) sulfinate reagents. acs.org The broad applicability of the chemistry suggests that as new methodologies are developed, the impact of sodium arylsulfinates will continue to expand into agrochemistry and the creation of novel functional materials. nih.gov

Q & A

Q. What are the established synthetic routes for Sodium 4-iodobenzene-1-sulfinate, and how is its purity validated?

this compound is typically synthesized via sulfonation of 4-iodobenzene derivatives followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : Reacting 4-iodobenzene with chlorosulfonic acid under controlled temperatures (0–5°C).

- Neutralization : Adding NaOH to isolate the sodium salt.

- Purification : Recrystallization from ethanol/water mixtures. Characterization :

- NMR : H NMR (DO): δ 7.6 (d, 2H, aromatic), 7.3 (d, 2H, aromatic).

- FT-IR : Peaks at 1180 cm (S=O) and 600 cm (C-I).

- Elemental Analysis : Confirm C:Na:S:I stoichiometry. Proper documentation of solvent choice, reaction time, and spectroscopic validation is critical to ensure reproducibility .

Q. In which organic transformations is this compound commonly employed?

This reagent is widely used as:

- Sulfonylating Agent : Transfers sulfonyl groups to nucleophiles (e.g., amines, alcohols).

- Precursor for Hypervalent Iodine Reagents : Reacts with oxidants like Oxone® to generate iodine(III) intermediates for electrophilic substitutions. Example reaction: Synthesis of sulfonamides via nucleophilic substitution under mild aqueous conditions. Researchers should optimize pH and temperature to avoid side reactions (e.g., hydrolysis) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Moisture Sensitivity : Store in a desiccator with silica gel.

- Light Sensitivity : Use amber vials to prevent photodecomposition.

- Temperature : Stable at 4°C for >6 months; avoid freeze-thaw cycles. Degradation can be monitored via TLC (silica, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in electron-transfer reactions?

Advanced approaches include:

- Radical Trapping Experiments : Use TEMPO to detect transient radical intermediates in oxidation reactions.

- DFT Calculations : Model iodine’s oxidation state transitions (e.g., I(I) → I(III)) during sulfonyl group transfer.

- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps. Contradictory mechanistic proposals (e.g., ionic vs. radical pathways) require triangulation of spectroscopic, computational, and kinetic data .

Q. What analytical strategies resolve trace-level quantification challenges of this compound in complex matrices?

- HPLC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with electrospray ionization (negative mode).

- ICP-MS : Quantify iodine content (LOD ~0.1 ppb).

- Standard Addition Method : Correct for matrix effects in biological or environmental samples. Report recovery rates, precision (RSD <5%), and inter-lab validation to address reproducibility concerns .

Q. How should researchers address contradictory yield data in reactions involving this compound?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry).

- Error Source Analysis :

| Source | Mitigation |

|---|---|

| Moisture | Use molecular sieves or anhydrous solvents. |

| Oxygen | Conduct reactions under N/Ar. |

| Catalyst Purity | Pre-purify via column chromatography. |

Q. Can this compound be integrated into catalytic cycles for sustainable chemistry?

Emerging applications include:

- Recyclable Reagents : Immobilize on silica-supported polymers to enable reuse (3+ cycles with <10% activity loss).

- Photoredox Catalysis : Pair with Ru(bpy) for light-driven sulfonylation. Challenges: Catalyst leaching and iodine waste management. Life-cycle assessments (LCAs) are recommended to evaluate environmental benefits vs. traditional reagents (e.g., tosyl chloride) .

Q. How does this compound compare to analogous reagents in green chemistry metrics?

Methodological Frameworks

- Synthesis Protocol Checklist :

- Confirm starting material purity via NMR.

- Monitor reaction progress with TLC/HPLC.

- Include negative controls (e.g., no reagent).

- Data Reporting Standards :

- Raw spectral data (e.g., NMR, IR peaks).

- Yield calculations (theoretical vs. isolated).

- Error margins for replicated experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products